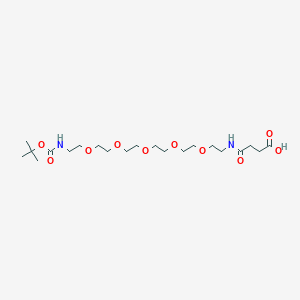
Carboxy-Amido-PEG5-N-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxy-Amido-PEG5-N-Boc is a polyethylene glycol (PEG) linker that contains a terminal carboxylic acid and a Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of Carboxy-Amido-PEG5-N-Boc involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process ensures high purity and yield of the final product, which is essential for its use in research and development .
Analyse Chemischer Reaktionen
Types of Reactions
Carboxy-Amido-PEG5-N-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Activators: EDC, HATU
Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA).
Major Products Formed
Amide Bonds: Formed through the reaction of the carboxylic acid with primary amines.
Free Amines: Formed through the deprotection of the Boc group.
Wissenschaftliche Forschungsanwendungen
Carboxy-Amido-PEG5-N-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
Wirkmechanismus
The mechanism of action of Carboxy-Amido-PEG5-N-Boc involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU. The Boc group protects the amino group during synthesis and can be removed under mild acidic conditions to yield the free amine, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Carboxy-Amido-PEG5-N-Boc is unique due to its specific combination of a terminal carboxylic acid and a Boc-protected amino group. Similar compounds include:
- t-Boc-N-amido-PEG-acid
- t-Boc-N-amido-PEG-CH2CO2H
- t-Boc-N-amido-PEG-NHS ester
- t-Boc-N-amido-PEG-amine
- Fmoc-N-amido-PEG5-amine
These compounds share similar functional groups but differ in their specific structures and applications, highlighting the versatility and uniqueness of this compound .
Eigenschaften
Molekularformel |
C21H40N2O10 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H40N2O10/c1-21(2,3)33-20(27)23-7-9-29-11-13-31-15-17-32-16-14-30-12-10-28-8-6-22-18(24)4-5-19(25)26/h4-17H2,1-3H3,(H,22,24)(H,23,27)(H,25,26) |
InChI-Schlüssel |
DFPMQWOUMYSGNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


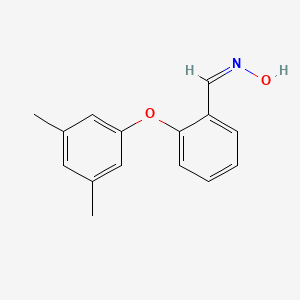
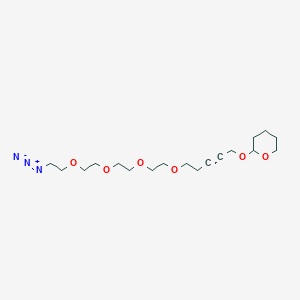
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)
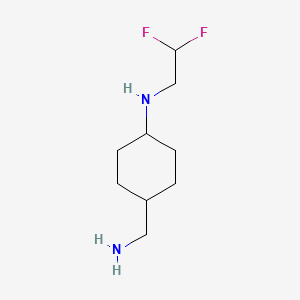
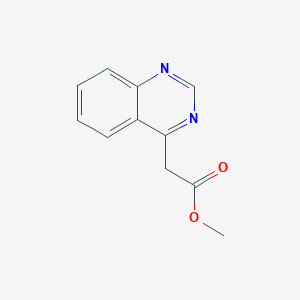
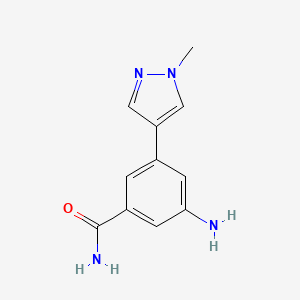
![4,6-Diiodobenzo[d][1,3]dioxole](/img/structure/B13712045.png)
![2,2'-Dichloro-[1,1'-biphenyl]-3,3'-diol](/img/structure/B13712055.png)
![3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid](/img/structure/B13712059.png)
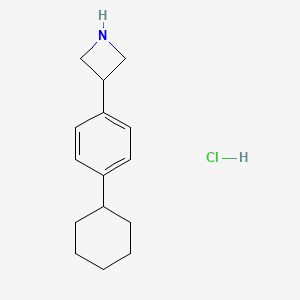
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)
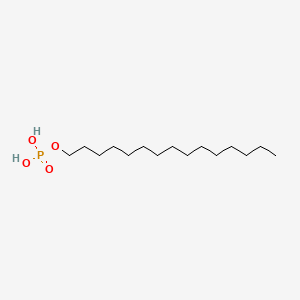
![cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)
